molecular formula C26H21F4N3O4S B11083868 N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide

Cat. No.: B11083868
M. Wt: 547.5 g/mol
InChI Key: VPXFOWOMGHJURN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes fluorine, methoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide typically involves multiple steps. One common approach is to start with the appropriate fluorophenyl and methoxyphenyl precursors. These are subjected to a series of reactions, including condensation, cyclization, and acylation, under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of fluorine, methoxy, and trifluoromethoxy groups can enhance its stability, reactivity, and potential interactions with biological targets .

Properties

Molecular Formula

C26H21F4N3O4S

Molecular Weight

547.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H21F4N3O4S/c1-36-20-12-8-19(9-13-20)33-24(35)22(14-23(34)31-18-6-4-17(27)5-7-18)32(25(33)38)15-16-2-10-21(11-3-16)37-26(28,29)30/h2-13,22H,14-15H2,1H3,(H,31,34)

InChI Key

VPXFOWOMGHJURN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)OC(F)(F)F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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